2-Methylquinoxaline 4-oxide

説明

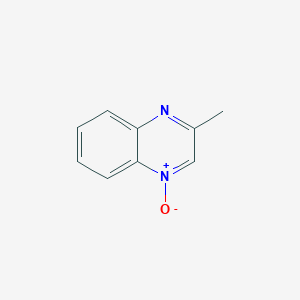

2-Methylquinoxaline 4-oxide (C₉H₈N₂O₂) is a heterocyclic compound characterized by a quinoxaline backbone substituted with a methyl group at the 2-position and an oxygen atom at the 4-position (N-oxide). Quinoxaline derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic system, which facilitates interactions with biological targets and organic semiconductors . The 4-oxide functionalization enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Synthetic routes to this compound typically involve oxidation of 2-methylquinoxaline using peracids or catalytic methods. Evidence from acid-catalyzed alkylation of quinoxaline-2-one derivatives suggests alternative pathways for functionalizing the quinoxaline core .

特性

CAS番号 |

18916-45-5 |

|---|---|

分子式 |

C9H8N2O |

分子量 |

160.17 g/mol |

IUPAC名 |

3-methyl-1-oxidoquinoxalin-1-ium |

InChI |

InChI=1S/C9H8N2O/c1-7-6-11(12)9-5-3-2-4-8(9)10-7/h2-6H,1H3 |

InChIキー |

GENNPRIQHQRRPM-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2[N+](=C1)[O-] |

正規SMILES |

CC1=NC2=CC=CC=C2[N+](=C1)[O-] |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Substituent Position and Oxidation Behavior

- 2-Substituents: The methyl group at the 2-position in this compound directs oxidation to the 4-position, as 2-alkoxy and 2-carbethoxy analogs similarly form 4-oxides rather than 1-oxides . In contrast, 3-substituted analogs (e.g., 3-Methylquinoxaline-2-carboxylic acid 4-oxide) retain reactivity at the 4-position but exhibit distinct hydrogen-bonding patterns due to carboxyl groups .

- Functional Group Influence: The aldehyde group in 2-Quinoxalinecarboxaldehyde 3-Methyl-4-oxide introduces electrophilicity, enabling nucleophilic additions absent in the parent compound . Hydroxy derivatives (e.g., 1-Hydroxy-3-phenyl-1H-quinoxaline-2-one 4-oxide) show increased aqueous solubility due to hydroxyl hydrogen bonding .

Physicochemical Properties

- Hydrogen Bonding: The 4-oxide group in this compound facilitates intermolecular O–H⋯O interactions, as seen in the crystalline structure of 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate . This contrasts with non-oxide analogs, which rely on weaker van der Waals interactions.

- Solubility: Hydroxy-substituted derivatives (e.g., VO053 in ) exhibit higher water solubility due to polar hydroxyl groups, whereas this compound is more soluble in organic solvents like DMSO .

準備方法

Room-Temperature Solvent-Free Synthesis

Gómez-Caro et al. reported a solvent-free procedure using florisil or montmorillonite K10 as catalysts. For example, reacting methyl benzofuroxane-5-carboxylate with 1-benzoylacetone on florisil at room temperature produced quinoxaline derivatives in 1–24 hours with yields up to 92%. While this method optimizes di-N-oxide synthesis, adapting it for mono-N-oxides would require selective deoxygenation or alternative oxidizing agents.

Table 1: Comparative Yields of Solvent-Free Methods

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Florisil | 1 | 92 |

| Montmorillonite K10 | 24 | 85 |

| Silica Gel | 48 | 78 |

Role of Solid Supports

Solid supports act as Lewis acid catalysts, polarizing carbonyl groups and facilitating nucleophilic attack. Florisil’s high surface area and acidity make it particularly effective, though its application to mono-N-oxide synthesis remains unexplored.

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly accelerates reaction kinetics, enabling rapid synthesis of quinoxaline derivatives.

Microwave Optimization

Gómez-Caro et al. achieved quinoxaline di-N-oxide synthesis in 5–45 minutes using microwave irradiation (60°C, 300 W). For instance, methyl quinoxaline-7-carboxylate 1,4-di-N-oxide was obtained in 89% yield within 5 minutes using florisil. Adapting this method for mono-N-oxides would necessitate controlled oxidation conditions to prevent over-oxidation.

Table 2: Microwave vs. Conventional Methods

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 4–7 days | 65 |

| Microwave (Florisil) | 5 min | 89 |

Alternative Pathways: Functionalization of Quinoxaline Precursors

Chlorination and Subsequent Oxidation

Kandil et al. synthesized 2-chloro-3-methylquinoxaline by treating 2-hydroxy-3-methylquinoxaline with POCl₃, yielding the chloro derivative in 80% efficiency. Oxidizing this intermediate with a mild oxidizing agent (e.g., hydrogen peroxide) could theoretically yield this compound, though this pathway requires experimental validation.

Knoevenagel Condensation for Side-Chain Modification

Alabdullah et al. employed Knoevenagel condensation to attach electron-donating groups to quinoxaline di-N-oxides. While this method focuses on di-N-oxides, analogous strategies could functionalize mono-N-oxides, expanding their applicability.

Comparative Analysis of Methodologies

Table 3: Methodological Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Beirut Reaction | High yields for di-N-oxides | Poor mono-N-oxide selectivity |

| Solvent-Free | Eco-friendly, rapid | Requires catalytic optimization |

| Microwave-Assisted | Ultra-fast, high efficiency | Risk of over-oxidation |

| Chlorination/Oxidation | Versatile for derivatives | Multi-step, lower overall yield |

Q & A

Q. How can researchers confirm the structural identity of 2-Methylquinoxaline 4-oxide in synthesized samples?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify methyl group positions and oxide functionality.

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., m/z 174 for CHNO) with databases like the EPA/NIH Mass Spectral Database .

- Infrared (IR) Spectroscopy : Identify characteristic N-O and aromatic stretching vibrations. Cross-reference with known spectral data and alternative nomenclature (e.g., "2-Hydroxyquinoxaline-4-N-oxide") .

Q. What safety protocols are recommended when handling this compound given its potential genotoxicity?

Methodological Answer:

- In Vitro Genotoxicity Mitigation : Use fume hoods, closed systems, and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles to minimize exposure, as in vitro studies suggest genotoxic potential .

- Waste Management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Emergency Preparedness : Install safety showers and eye-wash stations, and adhere to protocols for chemical spills or inhalation incidents .

Q. What experimental design considerations are critical for synthesizing this compound?

Methodological Answer:

- Oxidation Conditions : Optimize reaction parameters (e.g., oxidizing agents like HO or peracids) to ensure selective N-oxidation without side reactions.

- Purification : Use column chromatography or recrystallization to isolate the product, and validate purity via HPLC or melting point analysis .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthetic steps, including reagent ratios, temperatures, and characterization data .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro genotoxicity data and absent in vivo evidence for this compound?

Methodological Answer:

- In Vivo Studies : Design rodent models to assess mutagenicity (e.g., Ames test in vivo variants) and DNA adduct formation.

- Mechanistic Analysis : Investigate metabolic pathways (e.g., cytochrome P450 interactions) that may detoxify the compound in vivo, explaining discrepancies with in vitro results .

- Dose-Response Relationships : Establish thresholds for genotoxic effects using pharmacokinetic modeling.

Q. How can analytical methods for detecting this compound in biological matrices be optimized?

Methodological Answer:

- Chromatographic Techniques : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) and validate methods for sensitivity (LOD < 0.1 µg/mL) and reproducibility (%RSD < 5%).

- Derivatization : Enhance detection limits by converting the compound into stable derivatives (e.g., 2-methylquinoxaline) via reaction with methylglyoxal .

- Matrix Effects : Employ solid-phase extraction (SPE) to remove interfering substances from biological samples (e.g., plasma or tissue homogenates).

Q. What strategies improve the stability of this compound during long-term storage?

Methodological Answer:

- Peroxide Inhibition : Add stabilizers (e.g., BHT) to prevent autoxidation, especially if stored in aprotic solvents .

- Storage Conditions : Keep under inert gas (N or Ar) at –20°C in amber vials to limit photodegradation and moisture uptake .

- Stability Monitoring : Conduct periodic HPLC analysis to quantify degradation products.

Q. How can synthesis yields of this compound be enhanced while minimizing byproducts?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Fe) to accelerate oxidation rates.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve reactant solubility and reaction homogeneity .

- Kinetic Studies : Perform time-course experiments to identify optimal reaction termination points.

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility of genotoxicity assays for this compound across laboratories?

Methodological Answer:

- Standardized Protocols : Adopt OECD guidelines (e.g., Test No. 471 for bacterial reverse mutation) with positive/negative controls.

- Inter-Lab Validation : Share characterized samples and raw data (e.g., comet assay images) via open-access platforms.

- Meta-Analysis : Compare results across studies to identify confounding variables (e.g., solvent choice or cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。